N1-(4-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
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Overview
Description
N1-(4-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a tosylpyrrolidinyl moiety, and an oxalamide linkage. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Tosylpyrrolidine Intermediate: The tosylpyrrolidine moiety can be synthesized by reacting pyrrolidine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable fluorinated aromatic compound reacts with an appropriate nucleophile.
Coupling to Form Oxalamide: The final step involves coupling the tosylpyrrolidine intermediate with the fluorophenyl derivative using oxalyl chloride and a base to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as flow chemistry and continuous processing can be employed to scale up the synthesis while maintaining control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N1-(4-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structural properties make it useful in the development of novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of N1-(4-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can engage in π-π interactions, while the oxalamide linkage can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
- N1-(4-bromophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
- N1-(4-methylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
Uniqueness
N1-(4-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-(4-fluorophenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4S/c1-14-4-10-18(11-5-14)29(27,28)24-12-2-3-17(24)13-22-19(25)20(26)23-16-8-6-15(21)7-9-16/h4-11,17H,2-3,12-13H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJYJMZROMLJJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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